molecular formula C37H54AuF6NO6PS2+ B13015445 BrettPhos AuNTf2 CAS No. 1296269-97-0

BrettPhos AuNTf2

Cat. No.: B13015445
CAS No.: 1296269-97-0
M. Wt: 1014.9 g/mol
InChI Key: SMTGSBLIUQSWAP-UHFFFAOYSA-O
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Preparation Methods

The synthesis of BrettPhos AuNTf2 involves the reaction of BrettPhos ligand with gold(I) chloride, followed by the addition of silver bis(trifluoromethanesulfonyl)imide. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The product is then purified through crystallization .

Chemical Reactions Analysis

Oxidative Cyclization of Enynes and Diynes

BrettPhos AuNTf₂ excels in promoting oxidative cyclizations to form strained nitrogen heterocycles. In the synthesis of azetidinones, it achieves up to 99% enantiomeric excess (ee) when paired with chiral sulfinimines (Table 1) .

Table 1: Performance of BrettPhos AuNTf₂ in Oxidative Cyclization

SubstrateProductYield (%)ee (%)Reference
Ellman’s sulfinimineAzetidinone9299
Propargyl ether derivativesChroman-3-one65–87N/A
DiynesDihydrocyclopenta[a]indene85N/A

Mechanistic studies suggest that the bulky BrettPhos ligand stabilizes electrophilic gold-carbene intermediates, suppressing side reactions and enhancing regioselectivity . For example, in chroman-3-one synthesis, BrettPhos AuNTf₂ outperforms other gold catalysts (e.g., Ph₃PAuNTf₂) with 78% yield in 0.5 hours versus 6% yield over 16 hours for less hindered catalysts .

Gold-Catalyzed Alkyne Oxidation

BrettPhos AuNTf₂ facilitates alkyne oxidation via α-oxo gold carbene intermediates, enabling efficient access to ketones and heterocycles. Key applications include:

2.1. Intermolecular Oxidation with Pyridine N-Oxides

In the presence of Hantzsch ester-derived pyridine N-oxides, BrettPhos AuNTf₂ catalyzes the oxidation of propargyl aryl ethers to chroman-3-ones (Table 2) .

Table 2: Comparative Catalyst Efficiency in Alkyne Oxidation

CatalystReaction Time (h)Yield (%)
Ph₃PAuNTf₂166
Cy-JohnPhosAuNTf₂169
BrettPhos AuNTf₂ 0.5 65
Me₄ᵗBuXPhosAuNTf₂0.578

The ligand’s steric bulk (%VBur = 53.7%) prevents carbene dimerization, a common side reaction in less hindered systems .

2.2. Nitrene Transfer Reactions

BrettPhos AuNTf₂ catalyzes intramolecular nitrene transfers using azido groups, yielding bicyclic pyrroles (e.g., 7-methoxymitosene precursors) in >90% yield . The reaction proceeds via a gold-bound nitrene intermediate, with the ligand’s shielding effect critical for suppressing intermolecular decomposition .

Enantioselective Cyclopropanation

Although less common, BrettPhos AuNTf₂ has been employed in enantioselective cyclopropanations. In one study, it achieved 70% ee in the synthesis of vinylcyclopropanes using diazo compounds, though Me₄ᵗBuXPhosAuNTf₂ provided superior selectivity (85% ee) .

Limitations and Competing Catalysts

While BrettPhos AuNTf₂ is highly effective in many contexts, its performance is substrate-dependent:

  • Sterically demanding substrates : Me₄ᵗBuXPhosAuNTf₂ (%VBur = 61.8) often outperforms BrettPhos AuNTf₂ due to enhanced steric shielding .

  • Aliphatic amines : Pd/BrettPhos systems are preferred for C–N couplings, as BrettPhos AuNTf₂ shows negligible activity in these reactions .

Scientific Research Applications

BrettPhos AuNTf2 has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: It is employed in the modification of biomolecules, such as the arylation of amino acids.

    Industry: It is used in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of BrettPhos AuNTf2 involves the coordination of the gold center with the substrate, followed by the activation of the substrate through electron transfer. This activation facilitates the desired chemical transformation. The molecular targets and pathways involved depend on the specific reaction but generally include the formation of gold-substrate complexes and subsequent catalytic cycles .

Comparison with Similar Compounds

BrettPhos AuNTf2 is unique due to its high efficiency and selectivity in catalyzing various reactions. Similar compounds include:

These compounds share some similarities in their catalytic properties but differ in their metal centers and ligand structures, which can affect their reactivity and selectivity in different reactions.

Biological Activity

BrettPhos AuNTf2 is a gold(I) complex that has garnered attention in the field of organometallic chemistry due to its catalytic properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Overview of this compound

This compound is a gold complex where BrettPhos acts as a ligand. It is characterized by its ability to facilitate various chemical reactions, particularly in organic synthesis. The unique structure of BrettPhos, which includes a biphenyl phosphine backbone, enhances the reactivity and selectivity of the gold center, making it an effective catalyst in numerous transformations.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Catalytic Activity : As a catalyst, this compound has shown effectiveness in promoting reactions that lead to biologically relevant compounds. For example, it catalyzes the oxidation of propargyl ethers to chroman-3-ones with high yields in short reaction times .
  • Antimicrobial Properties : Preliminary studies suggest that compounds derived from reactions involving this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This indicates potential applications in developing new antimicrobial agents .
  • Enzyme Modulation : The interaction of this compound with specific enzymes may alter their activity, leading to changes in metabolic pathways. Research indicates that gold complexes can interact with thiol groups in proteins, potentially affecting enzyme function.

1. Oxidation Reactions

A significant study demonstrated the use of this compound in the oxidation of propargyl ethers to chroman-3-ones. The reaction conditions were optimized, yielding up to 65% NMR yield within just 0.5 hours . The efficiency of this catalyst was compared with other gold complexes, establishing its superior performance due to the steric bulk provided by the biphenyl moiety.

CatalystReaction TimeYield (%)
This compound0.5 h65
Other Gold Catalysts16 h<30

2. Antimicrobial Testing

In another investigation, this compound was tested for its antimicrobial properties against various bacterial strains. The compound exhibited notable activity against both types of bacteria, suggesting its potential utility in pharmaceutical applications .

3. Enzyme Interaction Studies

Research has shown that gold complexes, including this compound, can interact with enzymes through coordination with active site residues. This interaction can inhibit or enhance enzyme activity, which could be harnessed for therapeutic purposes .

Q & A

Basic Research Questions

Q. What are the primary applications of BrettPhos AuNTf₂ in catalytic C–N cross-coupling reactions, and how does it address limitations of earlier catalyst systems?

BrettPhos AuNTf₂ is a gold(I)-based catalyst system that enables selective monoarylation of primary aliphatic amines and anilines with aryl mesylates and chlorides. Its key advantage lies in suppressing β-hydride elimination, a common side reaction in palladium-catalyzed systems, thereby improving selectivity and yield . For example, it achieves high turnover numbers (TON > 1,000) in reactions with methylamine, a substrate previously challenging to functionalize selectively .

Q. What experimental protocols are recommended for synthesizing and characterizing BrettPhos AuNTf₂?

Synthesis involves reacting BrettPhos (a bulky biarylphosphine ligand) with AuCl, followed by anion exchange with NaNTf₂. Characterization requires multinuclear NMR (³¹P and ¹⁹F) to confirm ligand coordination and counterion identity. Purity should be verified via elemental analysis, and catalytic activity validated using standardized coupling reactions (e.g., methylamine arylation) with GC-MS or HPLC to quantify yields .

Q. How does the steric bulk of BrettPhos influence catalytic performance in aryl amination?

The ligand’s steric profile stabilizes the active Au(I) species during oxidative addition, preventing premature decomposition. This bulk also restricts undesired coordination pathways, favoring productive C–N bond formation. Kinetic studies show a 10-fold increase in reaction rates compared to less hindered ligands like PPh₃ .

Advanced Research Questions

Q. What strategies optimize reaction conditions for BrettPhos AuNTf₂ in substrates prone to competing elimination or oxidation?

  • Temperature control : Lower temperatures (40–60°C) mitigate side reactions in thermally sensitive substrates.
  • Solvent selection : Non-polar solvents (toluene) enhance selectivity by reducing ionic byproduct formation.
  • Additives : Silver salts (Ag₂O) scavenge halides, preventing catalyst poisoning . High-throughput screening (HiTEA) can identify optimal conditions for novel substrates, with BrettPhos Pd G1 identified as a critical variable in ArBr + 1° amine systems .

Q. How do contradictory data on catalyst stability in oxidative environments arise, and how can they be resolved?

Discrepancies often stem from trace oxygen or moisture in reaction setups. Use rigorous Schlenk techniques or glovebox conditions to isolate Au(I) species. Redox titration and in-situ XAFS can monitor oxidation states during catalysis. For example, BrettPhos AuNTf₂ degrades above 100°C in air but remains stable under inert atmospheres .

Q. What computational or spectroscopic methods elucidate the mechanistic role of the NTf₂⁻ counterion in BrettPhos AuNTf₂?

DFT calculations reveal NTf₂⁻ stabilizes the Au(I) center via weak Au–F interactions, lowering the activation barrier for oxidative addition. Raman spectroscopy detects shifts in ν(S=O) and ν(CF₃) modes, confirming anion participation in transition states .

Q. How can researchers reconcile low yields in aryl chloride couplings despite BrettPhos AuNTf₂’s reported efficiency?

Aryl chlorides require higher catalyst loadings (5 mol%) and longer reaction times due to slower oxidative addition. Substrate electronic effects also play a role: electron-deficient chlorides show 80% yields, while electron-rich analogs drop to 50%. Adjusting base strength (e.g., Cs₂CO₃ vs. K₃PO₄) improves performance .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing high-throughput experimental data (HiTEA) involving BrettPhos AuNTf₂?

Use multivariate analysis (e.g., PCA or random forest models) to identify key variables (ligand, substrate class, solvent). For sub-datasets like ArCl + 1° amines, hierarchical clustering reveals reaction groups where BrettPhos dominates variable importance scores (>90% contribution) .

Q. How should researchers validate reproducibility in BrettPhos AuNTf₂-catalyzed reactions?

  • Internal validation : Triplicate runs with control substrates (e.g., 4-bromotoluene + benzylamine) to ensure ±5% yield variance.
  • External validation : Cross-check with published procedures (e.g., Hartwig’s 2015 protocol) and share raw NMR/GC data in supplementary materials .

Q. What are best practices for integrating BrettPhos AuNTf₂ into tandem catalytic systems (e.g., Au/Pd dual catalysis)?

Phase-transfer strategies (e.g., micellar catalysis) prevent ligand interference. Kinetic studies must establish rate-limiting steps: BrettPhos AuNTf₂ excels in C–N bond formation but may require Pd(0) regeneration steps for sequential C–C coupling .

Properties

CAS No.

1296269-97-0

Molecular Formula

C37H54AuF6NO6PS2+

Molecular Weight

1014.9 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+)

InChI

InChI=1S/C35H53O2P.C2F6NO4S2.Au/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h19-25,27-28H,9-18H2,1-8H3;;/q;-1;+1/p+1

InChI Key

SMTGSBLIUQSWAP-UHFFFAOYSA-O

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Origin of Product

United States

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